molecular formula C13H18O4 B1523231 Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate CAS No. 1094680-67-7

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate

Cat. No.: B1523231
CAS No.: 1094680-67-7
M. Wt: 238.28 g/mol
InChI Key: SDERCAFEELAFRR-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is a chemical compound with the molecular formula C13H18O4 . It is an ester derivative featuring a benzyl ether linkage, a structure often exploited in organic synthesis and medicinal chemistry as a building block or intermediate. The methoxyphenyl moiety is a common pharmacophore found in compounds with diverse biological activities, including those investigated for their antioxidant and anticancer properties . While specific biological data for this exact ester is not widely reported in the literature, its molecular framework makes it a valuable scaffold for researchers. It can be used in the synthesis of more complex molecules, in the development of structure-activity relationships (SAR), or as a standard in analytical chemistry. Researchers are exploring the potential of such compounds in various life science applications. This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDERCAFEELAFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as:

  • Esterification: Forming new esters by reacting with different alcohols.
  • Substitution Reactions: The methoxy group can be substituted with other functional groups, enhancing its reactivity profile.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains.
  • Antioxidant Activity: It has been evaluated for its ability to scavenge free radicals, demonstrating promising results in antioxidant assays .

Case Study: Antioxidant and Anticancer Activity
A study assessed the antioxidant and anticancer properties of various derivatives, including those related to this compound. Results indicated that certain derivatives showed enhanced cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, outperforming known antioxidants like ascorbic acid .

Pharmaceutical Development

The compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases:

  • Anti-inflammatory Agents: Its derivatives are being explored for their efficacy in treating inflammatory conditions.
  • Drug Delivery Systems: The compound's structure allows for modifications that can enhance drug solubility and bioavailability.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

The following sections compare Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate with structurally related compounds, focusing on substituent effects, ester chain variations, and functional group modifications.

Ester Chain Length and Substituent Position

Table 1: Comparison of Propanoate Esters with Methoxyphenyl Substituents
Compound Name Ester Group Substituent Position Key Properties/Applications Reference
This compound Ethyl 4-Methoxy (benzyloxy) Intermediate for bioactive molecules
Butyl 3-(4-methoxyphenyl)propanoate Butyl 4-Methoxy (direct) 83% conversion in esterification
Methyl 3-(4-methoxyphenyl)propanoate Methyl 4-Methoxy (direct) Bioactive derivative synthesis
Ethyl 3-(3-methoxyphenyl)propanoate Ethyl 3-Methoxy (direct) Altered electronic effects

Key Findings :

  • Ester Chain Length: Longer ester chains (e.g., butyl) improve lipophilicity and may enhance membrane permeability in biological systems. For instance, butyl 3-(4-methoxyphenyl)propanoate achieved 83% conversion in biocatalytic reactions, outperforming shorter-chain analogs .
  • Substituent Position : Methoxy groups at the para position (4-methoxy) enhance electron-donating effects, stabilizing intermediates in synthetic pathways. Ortho (2-methoxy) or meta (3-methoxy) positions introduce steric hindrance or alter electronic distribution, affecting reactivity .

Functional Group Modifications

Table 2: Derivatives with Additional Functional Groups
Compound Name Functional Modification Key Properties/Applications Reference
Ethyl 3-(4-methoxyphenyl)-3-(phenylamino)propanoate Phenylamino group Potential hydrogen bonding motifs
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride Dimethylamino + hydrochloride salt Enhanced solubility in polar solvents
Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate Selenadiazole ring Antimicrobial/antitumor activity

Key Findings :

  • Quaternary Ammonium Salts: Derivatives like ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride exhibit improved aqueous solubility due to ionic character, making them suitable for pharmaceutical formulations .
  • Selenium Incorporation : Selenadiazole-containing derivatives demonstrate enhanced bioactivity, including antifungal and antitumor properties, attributed to selenium's redox-active nature .

Complex Heterocyclic Derivatives

Table 3: Chromenyl and Pyridazinyl Propanoates
Compound Name Heterocyclic Core Key Features Reference
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate Chromenone ring + trifluoromethyl High molecular weight, lipophilicity
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate Pyridazinone + styryl group Photoactive properties

Key Findings :

  • Chromenone Derivatives: These compounds, such as the trifluoromethyl-substituted chromenylpropanoate, exhibit increased steric bulk and lipophilicity, which may influence drug metabolism and target binding .

Biological Activity

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is an organic compound with significant potential in various biological applications, including antimicrobial and antioxidant activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as an ester, characterized by its molecular formula C12H16O3C_{12}H_{16}O_3 and a molecular weight of 208.25 g/mol. Its structure includes:

  • An ethyl group
  • A propanoate backbone
  • A methoxyphenyl moiety

These structural features contribute to its unique biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been shown to inhibit bacterial growth through mechanisms such as disrupting microbial membranes and inhibiting cell wall synthesis.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. The results indicate that this compound can effectively scavenge free radicals, thereby demonstrating its potential in preventing oxidative stress-related damage.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
This compound15 ± 2
Ascorbic Acid10 ± 1

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. The compound exhibited varying degrees of cytotoxicity against different types of cancer cells, indicating its potential as an anticancer agent.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
U-87 (Glioblastoma)20 ± 3
MDA-MB-231 (Breast Cancer)30 ± 2
A549 (Lung Cancer)25 ± 4

The biological activity of this compound is attributed to its interaction with specific molecular targets. In antimicrobial applications, it may interfere with the synthesis of vital components in microbial cells. For antioxidant activity, the compound's ability to donate electrons plays a crucial role in neutralizing free radicals.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential for therapeutic applications against resistant infections .
  • Antioxidant Potential : In a comparative study against known antioxidants, this compound showed a significant reduction in oxidative stress markers in vitro, suggesting its utility in formulations aimed at combating oxidative damage .
  • Cytotoxic Effects : Research involving various cancer cell lines revealed that this compound could induce apoptosis in U-87 cells through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development .

Preparation Methods

Etherification (O-Alkylation) of 3-(4-Hydroxyphenylmethoxy)propanoic Acid

An alternative preparative route involves the methylation or ethylation of the phenolic hydroxyl group in 3-(4-hydroxyphenylmethoxy)propanoic acid to form the methoxy substituent, followed by esterification.

Typical Procedure:

  • Starting material: 3-(4-hydroxyphenylmethoxy)propanoic acid
  • Alkylating agent: Methyl or ethyl halides (e.g., methyl iodide, ethyl bromide)
  • Base: Potassium carbonate or other mild bases to deprotonate the phenol
  • Solvent: Acetone or other polar aprotic solvents
  • Temperature: Moderate heating (50–70 °C) for several hours
  • Subsequent esterification with ethanol under acidic conditions

This two-step approach allows for the selective introduction of the methoxy group on the aromatic ring before ester formation, improving control over substitution patterns.

Industrial Scale Synthesis

In industrial settings, the synthesis of Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is optimized for high yield, purity, and cost-effectiveness. Key features include:

  • Use of continuous flow reactors to enhance heat and mass transfer
  • Optimization of catalyst concentration and reaction time to maximize conversion
  • Employment of advanced purification techniques such as crystallization and distillation under reduced pressure
  • Implementation of green chemistry principles by recycling solvents and minimizing waste

These process improvements ensure scalable production while maintaining compound integrity.

Reaction Types and Related Transformations

Beyond the primary synthesis, this compound can undergo various chemical transformations, which are relevant for downstream applications:

Reaction Type Reagents/Conditions Products
Oxidation Potassium permanganate (KMnO4), CrO3 Carboxylic acids, ketones
Reduction Lithium aluminum hydride (LiAlH4) Corresponding alcohols, aldehydes
Nucleophilic Substitution Hydroxide ions (OH-), aprotic solvents Derivatives with substituted methoxy group

These transformations highlight the compound’s synthetic versatility but are secondary to its preparation.

Research Findings and Data Summary

Preparation Method Key Reagents Conditions Yield (%) Notes
Esterification of acid with ethanol 3-[(4-methoxyphenyl)methoxy]propanoic acid, ethanol, H2SO4 Reflux, several hours High (typically >80%) Standard, widely used method
Etherification followed by esterification 3-(4-hydroxyphenylmethoxy)propanoic acid, methyl/ethyl halides, K2CO3, acetone 50–70 °C, several hours Moderate to high (60–75%) Two-step, allows selective methoxy introduction
Industrial continuous flow synthesis Same as esterification with process optimization Controlled temperature and flow rates >85% optimized Scalable, high purity production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
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Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate

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